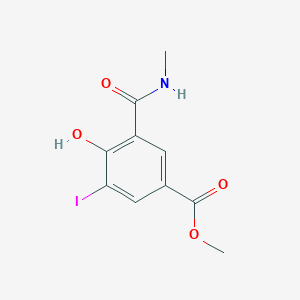

Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate

Description

Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate is a substituted benzoate ester characterized by a hydroxyl (-OH), iodo (-I), and methylcarbamoyl (-NHCOCH₃) functional group on the aromatic ring. The compound’s synthesis likely involves halogenation and carbamoylation steps, analogous to methods described in European Patent Specification EP3078667B1, where benzoate derivatives are functionalized via reactions with aldehydes or halogens under basic conditions .

Properties

Molecular Formula |

C10H10INO4 |

|---|---|

Molecular Weight |

335.09 g/mol |

IUPAC Name |

methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate |

InChI |

InChI=1S/C10H10INO4/c1-12-9(14)6-3-5(10(15)16-2)4-7(11)8(6)13/h3-4,13H,1-2H3,(H,12,14) |

InChI Key |

WFOUJVFCEMRTAR-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C(=CC(=C1)C(=O)OC)I)O |

Origin of Product |

United States |

Preparation Methods

Structural Characterization and Properties

Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate (CAS 2306054-94-2) is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H10INO4 |

| Molecular Weight | 335.09 g/mol |

| IUPAC Name | This compound |

| Standard InChI | InChI=1S/C10H10INO4/c1-12-9(14)6-3-5(10(15)16-2)4-7(11)8(6)13/h3-4,13H,1-2H3,(H,12,14) |

| Standard InChI Key | WFOUJVFCEMRTAR-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C1=C(C(=CC(=C1)C(=O)OC)I)O |

The structure features a sterically crowded aromatic system with the hydroxyl group at position 4, iodine at position 3, methylcarbamoyl group at position 5, and methyl ester function, creating a molecule with diverse reactivity profiles and potential for further functionalization.

Synthetic Strategy Overview

The synthesis of this compound can be approached through several strategic pathways, each with distinct advantages depending on starting material availability and desired scalability. A retrosynthetic analysis reveals multiple disconnection approaches:

- Iodination of a methyl 4-hydroxy-5-(methylcarbamoyl)benzoate precursor

- Esterification of 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoic acid

- Introduction of the methylcarbamoyl group to methyl 4-hydroxy-3-iodobenzoate

- Sequential functionalization of simpler benzoic acid derivatives

Preparation Method: Selective Iodination Approach

Iodination of Methyl 4-hydroxy-5-(methylcarbamoyl)benzoate

A direct approach to the target compound involves the selective iodination of methyl 4-hydroxy-5-(methylcarbamoyl)benzoate. The hydroxyl group at position 4 directs the iodination to position 3 through ortho-directing effects. Several iodinating agents can be employed for this transformation:

Potassium Iodide/Hydrogen Peroxide System

This mild iodination system is effective for electron-rich aromatic rings such as phenols:

Procedure:

- Dissolve methyl 4-hydroxy-5-(methylcarbamoyl)benzoate (1.0 eq) in acetic acid (10 mL/g)

- Add potassium iodide (1.2 eq) and hydrogen peroxide (30% aq., 1.5 eq) dropwise at 0-5°C

- Allow the reaction to warm to room temperature and stir for 3-4 hours

- Monitor by thin-layer chromatography (TLC)

- Quench with aqueous sodium thiosulfate solution

- Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate

- Purify by column chromatography or recrystallization from appropriate solvent

This method typically provides yields in the range of 75-85% for similar compounds.

N-Iodosuccinimide Method

N-Iodosuccinimide (NIS) offers enhanced regioselectivity for iodination of electron-rich aromatics:

Procedure:

- Dissolve methyl 4-hydroxy-5-(methylcarbamoyl)benzoate (1.0 eq) in dichloromethane (15 mL/g)

- Cool to -10°C under nitrogen atmosphere

- Add N-iodosuccinimide (1.05 eq) in small portions

- Allow to stir at -10°C for 1 hour, then warm to room temperature

- Continue stirring for 4-6 hours until complete by TLC

- Quench with aqueous sodium thiosulfate

- Extract with dichloromethane, wash with brine, dry over sodium sulfate

- Purify by column chromatography

This method typically provides yields of 80-90% with excellent regioselectivity.

Regioselectivity Considerations

The regioselectivity of the iodination is a critical factor in this synthetic approach. The hydroxyl group at position 4 directs substitution to positions 3 and 5. Since position 5 is already occupied by the methylcarbamoyl group, iodination should occur preferentially at position 3. However, electronic effects from the methylcarbamoyl group could potentially influence this selectivity.

Techniques to enhance regioselectivity include:

- Carefully controlling reaction temperature (lower temperatures generally improve selectivity)

- Using milder iodinating agents (NIS rather than molecular iodine)

- Employing directing group effects through hydrogen bonding or coordination

Preparation Method: Esterification Approach

Methyl Ester Formation from Carboxylic Acid

Starting with 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoic acid, methyl esterification can be accomplished through several methods:

Acid-Catalyzed Esterification

Procedure:

- Dissolve 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoic acid (1.0 eq) in methanol (15-20 mL/g)

- Add concentrated sulfuric acid (0.1 eq) carefully

- Heat under reflux for 12-16 hours

- Monitor completion by TLC

- Concentrate under reduced pressure

- Dissolve the residue in ethyl acetate

- Wash with saturated sodium bicarbonate solution and brine

- Dry over anhydrous sodium sulfate, filter, and concentrate

- Purify by recrystallization from methanol or column chromatography

This procedure typically provides yields of 80-95% for similar benzoic acid derivatives.

Titanium Tetrachloride-Mediated Esterification

An alternative approach using titanium tetrachloride as a Lewis acid catalyst:

Procedure:

- Prepare a solution of 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoic acid (1.0 eq) in dry methanol (25 mL/g)

- Add titanium tetrachloride (0.5 eq) in one portion under nitrogen atmosphere

- Stir at reflux for 6 hours

- Continue stirring at room temperature for 24 hours

- Concentrate the mixture

- Take up the residue in diethyl ether and filter through a silica gel plug

- Concentrate the filtrate

- Recrystallize from hot methanol

This method has been reported to provide yields of approximately 76% for similar compounds.

Dimethyl Sulfate Method

A third approach utilizes dimethyl sulfate as the methylating agent:

Procedure:

- Dissolve 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoic acid (1.0 eq) in acetone (15 mL/g)

- Add potassium carbonate (2.0 eq)

- Add dimethyl sulfate (1.5 eq) dropwise under nitrogen atmosphere

- Heat the mixture at 55°C for 15 hours

- Cool to room temperature and concentrate in vacuo

- Partition between ethyl acetate and water

- Wash the organic phase with 2N aqueous sodium hydroxide solution and brine

- Dry over magnesium sulfate and concentrate

This approach has been reported to provide yields of approximately 94% for related benzoate esters.

| Esterification Method | Catalyst/Reagent | Solvent | Temperature | Time | Typical Yield (%) |

|---|---|---|---|---|---|

| Acid-catalyzed | H2SO4 (cat.) | Methanol | Reflux | 12-16 h | 80-95 |

| Lewis acid-catalyzed | TiCl4 (0.5 eq) | Methanol | Reflux | 6 h, then RT for 24 h | 75-80 |

| Alkylation | K2CO3/Me2SO4 | Acetone | 55°C | 15 h | 90-95 |

Preparation Method: Sequential Functionalization Approach

Building the Molecule from Simpler Precursors

A strategic approach involves building the target compound through sequential functionalization of simpler benzoate derivatives:

Starting from Methyl 4-hydroxybenzoate:

Methylcarbamoylation at Position 5 :

- Introduction of the methylcarbamoyl group through directed metalation or Friedel-Crafts acylation

- Conversion of the resulting acyl intermediate to the methylcarbamoyl group

Selective Iodination at Position 3 :

- Utilizing the ortho-directing effect of the phenolic hydroxyl group

- Using NIS or KI/H2O2 systems as described in Section 3

Starting from Methyl 4-hydroxy-3-iodobenzoate:

Methyl 4-hydroxy-3-iodobenzoate can be prepared according to procedures in the literature, such as:

Synthesis of Methyl 4-hydroxy-3-iodobenzoate:

- Iodination of methyl 4-hydroxybenzoate using NIS in acetic acid

- Purification by recrystallization or column chromatography

From this intermediate, the methylcarbamoyl group can be introduced at position 5:

Introduction of Methylcarbamoyl Group:

- Selective formylation at position 5 using Vilsmeier-Haack conditions

- Oxidation of the formyl group to carboxylic acid

- Conversion to the acid chloride

- Reaction with methylamine to form the methylcarbamoyl group

Alternative Preparation Approaches

Protection-Deprotection Strategies

For selective functionalization, protection of the phenolic hydroxyl group may be necessary:

Methoxymethyl (MOM) Protection:

- React methyl 4-hydroxybenzoate with chloromethyl methyl ether (2.0 eq) and triethylamine (2.0 eq) in dichloromethane at 0°C

- Warm to room temperature and stir for 3 hours

- Perform sequential functionalization (iodination, introduction of methylcarbamoyl group)

- Deprotect the MOM group using acidic conditions (e.g., HCl in methanol)

This approach is particularly valuable when direct functionalization leads to undesired side reactions or poor regioselectivity.

Optimization and Scale-up Considerations

Optimization Parameters

For industrial or large-scale synthesis of this compound, several parameters require optimization:

| Parameter | Considerations |

|---|---|

| Temperature | Lower temperatures generally improve selectivity for iodination but slow reaction rates |

| Reagent Stoichiometry | Excess iodinating agent may lead to multiple iodination; exact stoichiometry often preferred |

| Catalyst Loading | Minimal effective catalyst loading reduces costs and purification challenges |

| Reaction Time | Extended reaction times may lead to degradation; microwave irradiation may accelerate certain steps |

| Solvent Selection | Green solvents preferred for scale-up; solvent recycling considerations important |

| Purification Strategy | Recrystallization preferred over chromatography for industrial scale |

Energy Efficiency Considerations

Based on production data for related compounds, energy calculations for the synthesis of methyl benzoate derivatives reveal significant heat requirements:

For the esterification step, the energy released during the reaction can be quantified:

Heat of formation of reactants = -7756150.04 kJ/h

Heat of formation of products = -7857787.347 kJ/h

Standard heat of reaction = -101637.307 kJ/moles

These values highlight the exothermic nature of the esterification process, which must be managed appropriately in scale-up scenarios.

Analytical Characterization

Spectroscopic Identification

Complete characterization of this compound involves multiple spectroscopic techniques:

NMR Spectroscopy:

- ¹H NMR would show characteristic signals for:

- Methyl ester protons (singlet, approximately δ 3.8-3.9 ppm)

- N-methyl protons (doublet, approximately δ 2.8-3.0 ppm)

- Aromatic protons (2 singlets, approximately δ 7.0-8.5 ppm)

- Hydroxyl proton (broad singlet, variable position depending on concentration)

- N-H proton (broad signal, approximately δ 6.5-8.0 ppm)

- ¹³C NMR would display signals for:

- Methyl ester carbon (approximately δ 52-53 ppm)

- N-methyl carbon (approximately δ 26-28 ppm)

- Carbonyl carbons (δ 165-175 ppm)

- Aromatic carbons (δ 110-160 ppm)

- Carbon bearing iodine (typically upfield in aromatic region)

Mass Spectrometry:

- High-resolution mass spectrometry would confirm the molecular formula

- Fragmentation pattern would show characteristic losses of methoxy group, iodine, and methylcarbamoyl group

IR Spectroscopy:

- Strong carbonyl absorptions for ester (approximately 1710-1730 cm⁻¹) and amide (approximately 1640-1660 cm⁻¹)

- O-H stretching (broad band, approximately 3200-3500 cm⁻¹)

- N-H stretching (approximately 3300-3500 cm⁻¹)

Purity Assessment

For pharmaceutical and research applications, high purity is essential:

HPLC Analysis:

- Reversed-phase HPLC using C18 column

- Typical mobile phase: acetonitrile/water gradient with 0.1% formic acid

- Detection at 254 nm and 280 nm

- Purity target: >99%

Comparative Analysis of Preparation Methods

A comprehensive comparison of the major synthetic approaches reveals their relative strengths and limitations:

| Aspect | Iodination Approach | Esterification Approach | Sequential Functionalization |

|---|---|---|---|

| Starting Materials | Methyl 4-hydroxy-5-(methylcarbamoyl)benzoate | 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoic acid | Methyl 4-hydroxybenzoate or Methyl 4-hydroxy-3-iodobenzoate |

| Number of Steps | 1-2 | 1 | 3-4 |

| Key Reagents | NIS or KI/H₂O₂ | H₂SO₄, TiCl₄, or Me₂SO₄ | Various (iodination agents, formylation reagents, amidation reagents) |

| Typical Yield (%) | 75-90 | 75-95 | 40-70 (overall) |

| Advantages | Direct approach, fewer steps | Simple procedure, well-established | Flexible, can use readily available starting materials |

| Limitations | Potential regioselectivity issues | Requires synthesis of acid precursor | Multiple steps, lower overall yield |

| Scale-up Potential | Moderate | Excellent | Limited |

| Purification Complexity | Moderate | Low | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The iodine atom can be reduced to a hydrogen atom, leading to deiodination.

Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a benzoquinone derivative, while substitution of the iodine atom can produce various substituted benzoates .

Scientific Research Applications

Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate involves its interaction with specific molecular targets. The hydroxy and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to proteins and enzymes. The methylcarbamoyl group may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Key Observations :

- Hydroxyl Group: Enhances solubility in polar solvents, contrasting with non-polar analogs like benzyl benzoate .

Q & A

Basic: What are the recommended methods for synthesizing Methyl 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including iodination and carbamoylation. A key step involves coupling aromatic aldehydes with methyl carbamoyl groups under catalytic conditions. For example, reactions with aldehydes in acetonitrile (CH₃CN) in the presence of K₂CO₃ and KI at 70°C for 5 hours have been reported to yield intermediates . Purification via flash column chromatography using chloroform as an eluent is recommended to isolate the product . Optimization may include adjusting reaction time, temperature, and catalyst loading to improve yield.

Basic: How should researchers safely handle and store this compound given its toxicity profile?

Methodological Answer:

Based on structurally related compounds, this substance may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation routes) . Safe handling requires:

- Use of PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Storage in a cool, dry place away from strong acids, bases, oxidizers, and reductants, as combustion may release toxic fumes .

- Label containers with GHS warning symbols ("Warning" signal word) .

Intermediate: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of aromatic protons, iodine substituents, and methyl carbamoyl groups. For example, aromatic protons typically resonate between δ 6.5–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Provides exact molecular ion ([M+H]⁺) to verify molecular formula (e.g., C₁₀H₁₀INO₄) .

- HPLC : Assess purity using reverse-phase columns with UV detection at λ = 254 nm.

Advanced: How can researchers resolve contradictions in reported synthetic yields or byproduct formation during its synthesis?

Methodological Answer:

Systematic analysis is critical:

- Byproduct Identification : Use LC-MS or GC-MS to detect impurities. For example, incomplete iodination may yield non-iodinated analogs.

- Reaction Parameter Screening : Design a Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, stoichiometry).

- Mechanistic Studies : Probe reaction pathways using isotopic labeling (e.g., ¹²⁷I vs. non-radioactive iodine) to track substitution efficiency .

Advanced: What strategies are recommended for modifying the compound's structure to enhance its biological activity while maintaining stability?

Methodological Answer:

- Functional Group Replacement : Substitute the iodine atom with other halogens (e.g., Br, Cl) to alter electronic effects without compromising stability.

- Carbamoyl Group Optimization : Replace methyl carbamoyl with bulkier groups (e.g., tert-butyl) to enhance receptor binding in medicinal chemistry applications .

- Computational Modeling : Use molecular docking or QSAR to predict bioactivity changes. For example, methyl benzoate derivatives have shown structure-activity relationships in pesticide design .

Basic: What are the known decomposition products or hazardous reactions under various experimental conditions?

Methodological Answer:

- Thermal Decomposition : Heating above 150°C may release toxic fumes (e.g., iodine vapors, methyl isocyanate) .

- Incompatible Reactions : Avoid contact with strong oxidizers (e.g., HNO₃) to prevent explosive nitration byproducts.

- Hydrolysis : Aqueous basic conditions may cleave the ester group, forming 4-hydroxy-3-iodo-5-(methylcarbamoyl)benzoic acid .

Advanced: How can computational modeling assist in predicting the compound's reactivity or interaction with biological targets?

Methodological Answer:

- Molecular Dynamics Simulations : Predict solubility and stability in different solvents (e.g., ethanol vs. DMSO).

- Docking Studies : Map interactions with enzyme active sites (e.g., MurD ligase in bacterial cell wall synthesis) using software like AutoDock .

- DFT Calculations : Analyze electron density around the iodine atom to anticipate nucleophilic substitution sites.

Intermediate: What environmental precautions should be considered when disposing of or working with this compound?

Methodological Answer:

- Waste Disposal : Treat as hazardous waste; incinerate in a facility equipped to handle halogenated compounds.

- Ecotoxicity : Although environmental data are limited (e.g., no EC₅₀ for aquatic organisms), assume persistence due to aromatic stability .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose of in sealed containers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.